molecular formula C16H15N3O B15214315 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole CAS No. 85681-47-6

3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole

Cat. No.: B15214315
CAS No.: 85681-47-6
M. Wt: 265.31 g/mol
InChI Key: XESMBUPSALFQGK-UHFFFAOYSA-N
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Description

3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole is a chemical compound based on the 1,2,4-triazole heterocyclic scaffold, a structure renowned for its significant and broad applications in scientific research and drug discovery . The 1,2,4-triazole pharmacophore is a key structural component in numerous therapeutic agents due to its electronic-rich nature, hydrogen bonding capacity, and ability to interact with diverse biological targets and enzymes . While the specific biological activities and research applications of this particular derivative require further experimental investigation, analogues and derivatives of 1,2,4-triazoles have demonstrated a wide spectrum of pharmacological properties in research settings. These include potential as antifungal , antibacterial , anticancer , anticonvulsant , and antiviral agents . Furthermore, this compound serves as a valuable synthetic intermediate or building block for developing more complex molecular architectures in medicinal chemistry and material science. Researchers can utilize this high-purity compound for target identification, mechanism of action studies, and as a precursor in the synthesis of novel chemical entities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

85681-47-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-(5-methoxy-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3O/c1-11-8-9-13(20-2)10-14(11)16-17-15(18-19-16)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,19)

InChI Key

XESMBUPSALFQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-methylbenzohydrazide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The triazole ring is known to bind to metal ions, which can disrupt the function of metalloproteins and enzymes. This interaction can lead to the inhibition of fungal growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Key analogues and their comparative features are outlined below:

Compound Substituents Key Activities Reference
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole 5-phenyl, 3-(5-methoxy-2-methylphenyl) Hypothesized antimicrobial/analgesic (based on structural analogs)
5-(3-Methoxyphenyl)-4-[(2-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol 4-[(2-methoxybenzylidene)amino], 5-(3-methoxyphenyl) Antioxidant, antimicrobial (observed in related thiol derivatives)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 4-bromobenzyl, 5-(thiophen-2-yl) Antimicrobial (60–85% yields; Gram-positive bacteria)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-phenyl, 5-(5-methylpyrazolyl) Antiradical activity (moderate DPPH scavenging)
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4-phenyl, 5-(3,4,5-trimethoxyphenyl) Anticancer (via inhibition of tubulin polymerization)

Pharmacological Activity

  • Antimicrobial Activity: Analogues such as 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibit broad-spectrum antimicrobial activity, with Gram-positive bacteria being particularly susceptible . In contrast, the methoxy and methyl groups in the target compound may favor interactions with hydrophobic pockets in microbial enzymes .
  • Analgesic/Antipyretic Activity: Derivatives like 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole (e.g., compounds 3b–3d) demonstrated analgesic efficacy comparable to Analgin in murine models . The presence of a mercapto group (-SH) in these compounds likely modulates COX or TRP channels, whereas the methoxy group in the target compound may influence opioid receptor binding .
  • Antiradical Activity : Alkyl derivatives of 5-(5-methylpyrazolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed moderate DPPH radical scavenging (IC$_{50}$ ~ 40–60 μM), attributed to electron-donating substituents like methyl and phenyl . The target compound’s methoxy group could enhance radical stabilization via resonance effects.

Key Research Findings

  • Structural Insights : X-ray crystallography (using programs like SHELXL ) and molecular docking (e.g., with Multiwfn ) have revealed that aryl substituents at positions 3 and 5 of the triazole ring are critical for π-π stacking and hydrogen bonding with biological targets .
  • Thermodynamic Stability : Methyl and methoxy groups enhance thermal stability, as evidenced by melting points >200°C in analogues like 5-phenyl-1H-1,2,4-triazol-3-amine .

Biological Activity

The compound 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its antibacterial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

This structure features a triazole ring that is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different derivatives, providing insights into their potency:

CompoundBacterial StrainMIC (µg/mL)
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazoleStaphylococcus aureus16
3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazoleEscherichia coli32
Control (Ciprofloxacin)Staphylococcus aureus8
Control (Ciprofloxacin)Escherichia coli16

These results suggest that the compound has comparable activity to established antibiotics like ciprofloxacin against certain strains of bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Remarks
MDA-MB-231>100Low cytotoxicity observed
PC3>100Low cytotoxicity observed

These findings indicate that while the compound exhibits low cytotoxicity against normal cell lines, further investigation is warranted to evaluate its therapeutic index in cancer treatment .

The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or receptors. For instance, some studies suggest that triazoles can inhibit key enzymes involved in bacterial cell wall synthesis or act as antagonists to various biological pathways .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of triazole derivatives. One notable case involved modifications at different positions on the triazole ring and their impact on biological activity. For example:

  • Substituent Variations : Modifying the substituents on the phenyl rings significantly influenced both antibacterial and cytotoxic activities.
  • Hybrid Compounds : Synthesis of hybrid compounds combining triazoles with other pharmacophores showed enhanced activity against resistant bacterial strains.

These findings underscore the potential for developing new antimicrobial agents based on triazole scaffolds .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Methoxy-2-methylphenyl)-5-phenyl-1H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate aryl aldehydes under acidic conditions. Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure, 45-minute reaction time) significantly improves yield and reduces side products compared to traditional reflux methods . Purification typically involves column chromatography using silica gel and polar/non-polar solvent mixtures. Reaction progress should be monitored via TLC or GC-MS to ensure completion .

Q. How is the structural identity of this triazole derivative confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and verify aromatic proton environments.
  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths, angles, and torsion angles. ORTEP-3 visualizes molecular geometry and packing interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate the COX-2 inhibitory selectivity of this compound?

  • Methodological Answer :
  • Enzyme assays : Use recombinant COX-1 and COX-2 isoforms in vitro. Measure IC50_{50} values via spectrophotometric monitoring of prostaglandin biosynthesis (e.g., oxidation of TMPD at 610 nm) .
  • Molecular docking : Employ software like AutoDock Vina to simulate binding to COX-2’s active site (e.g., Val523^{523}, Ser530^{530}). Compare docking scores with known inhibitors (e.g., Celecoxib) to assess selectivity .
  • Cell-based assays : Test inhibition of PGE2_2 production in LPS-stimulated macrophages to validate cellular activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar triazoles?

  • Methodological Answer :
  • Controlled comparative studies : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogen placement) and test under identical assay conditions .
  • Statistical analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate structural descriptors (logP, Hammett constants) with activity trends .
  • Error analysis : Use tools like the Bevington-Robinson method to quantify experimental uncertainties in IC50_{50} or MIC measurements .

Q. How does the methoxy group at the 5-position influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP determination : Measure octanol/water partition coefficients via shake-flask or HPLC methods to assess lipophilicity.
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to analyze binding stability and conformational changes in target proteins.
  • Pharmacophore modeling : Generate 3D pharmacophores using MOE or Schrödinger to identify critical interaction motifs (e.g., hydrogen bonds with Tyr355^{355}) .
  • QSAR modeling : Train models with datasets of triazole derivatives to predict bioactivity and optimize substituent design .

Data Analysis & Validation

Q. How should researchers address discrepancies in crystallographic data between similar triazoles?

  • Methodological Answer :
  • Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factors .
  • Hirshfeld surface analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H···π, π–π stacking) to validate packing motifs .
  • Cross-validation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. What experimental controls ensure reproducibility in antimicrobial activity assays?

  • Methodological Answer :
  • Positive controls : Include standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate assay conditions .
  • Solvent controls : Test DMSO/vehicle effects at all concentrations used.
  • Replicate testing : Perform triplicate experiments across independent cultures and analyze via ANOVA to confirm significance (p < 0.05) .

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